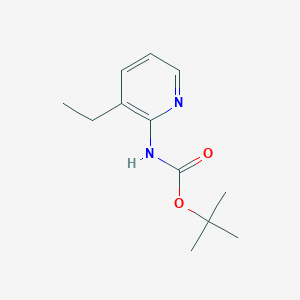

tert-Butyl (3-ethylpyridin-2-yl)carbamate

Descripción

Contextualization within Carbamate (B1207046) Chemistry

The carbamate functional group in tert-Butyl (3-ethylpyridin-2-yl)carbamate is central to its strategic application in multi-step syntheses. Carbamates are widely employed as protecting groups for amines, a critical aspect of modern organic chemistry. organic-chemistry.org

Historical Development of N-Protected Amine Synthesis

The need to temporarily mask the reactivity of amino groups has been a long-standing challenge in organic synthesis. libretexts.org Amines are nucleophilic and readily react with a variety of reagents, which can lead to undesired side products in complex synthetic sequences. organic-chemistry.orglibretexts.org Early methods for amine protection often involved harsh conditions for both introduction and removal of the protecting group. Over time, a range of protecting groups have been developed to offer varying degrees of stability and selectivity in their removal. rsc.orgacs.org The development of carbamate-based protecting groups marked a significant advancement, providing a balance of stability and mild removal conditions. organic-chemistry.org

Significance of the tert-Butoxycarbonyl (Boc) Protecting Group in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. bzchemicals.comfiveable.me Its popularity stems from its ease of introduction, typically through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), and its stability to a wide range of reaction conditions, including those that are basic or nucleophilic. fiveable.menumberanalytics.com

The key advantage of the Boc group lies in its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgmasterorganicchemistry.com This orthogonality allows for the selective deprotection of a Boc-protected amine in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Fmoc, which is base-labile). numberanalytics.com This strategy is fundamental in complex syntheses, such as solid-phase peptide synthesis and the preparation of pharmaceutical compounds. numberanalytics.comnumberanalytics.com

Table 1: Common Methods for Boc Protection and Deprotection

| Reaction | Reagents | Conditions | Reference(s) |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N, DMAP) | Mild conditions, often at room temperature in solvents like THF, acetonitrile (B52724), or water. | bzchemicals.comwikipedia.orgnumberanalytics.com |

| Deprotection | Strong acids (e.g., Trifluoroacetic acid (TFA), HCl) | Typically in a solvent like dichloromethane (B109758) (DCM) or methanol (B129727). | bzchemicals.comwikipedia.orgmasterorganicchemistry.com |

| Selective Deprotection | AlCl₃ | Allows for cleavage in the presence of other acid-labile groups. | wikipedia.org |

Importance of the Pyridine (B92270) Scaffold in Chemical Sciences

The pyridine ring is a ubiquitous structural motif in chemistry, found in a vast array of natural products, pharmaceuticals, and functional materials. nih.govarabjchem.org Its unique electronic properties and ability to participate in various chemical reactions make it a cornerstone of synthetic chemistry. nih.gov

Versatility of Pyridine Derivatives as Synthetic Intermediates and Scaffolds

Pyridine and its derivatives are exceptionally versatile building blocks in organic synthesis. researchgate.net They can be functionalized at various positions on the ring, allowing for the introduction of a wide range of substituents and the construction of diverse molecular frameworks. nih.gov The nitrogen atom in the pyridine ring can act as a base, a nucleophile, or a ligand for metal catalysts, further expanding its synthetic utility. nih.govacs.org Pyridine derivatives serve as precursors to a multitude of other heterocyclic systems and are integral to the synthesis of many commercially important compounds. researchgate.net

Role of Substituted Pyridines in Building Complex Molecular Architectures

The strategic placement of substituents on the pyridine ring is crucial for directing the assembly of complex molecules. nih.govhkbu.edu.hk Different substitution patterns can influence the electronic properties, reactivity, and three-dimensional shape of the resulting molecules. nih.gov For instance, substituted pyridines are key components in the synthesis of agrochemicals, pharmaceuticals, and materials with specific optical or electronic properties. nih.govarabjchem.orgmdpi.com The ability to construct highly substituted pyridines with precise control over the substituent placement is a significant area of research in synthetic methodology. nih.govresearchgate.net

Overview of this compound as a Strategic Intermediate

This compound combines the key features of a Boc-protected amine and a substituted pyridine ring, making it a highly strategic intermediate. The Boc group provides a robust yet easily removable protection for the 2-amino group, allowing for chemical modifications at other positions of the molecule. The 3-ethyl substituent influences the steric and electronic environment of the pyridine ring, potentially directing further reactions.

This intermediate can be used in a variety of coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to introduce additional complexity to the molecule. Following these transformations, the Boc group can be cleanly removed to reveal the free amine, which can then participate in subsequent reactions, such as amide bond formation. This stepwise approach, enabled by the strategic design of this compound, is a powerful strategy for the efficient synthesis of complex target molecules, including those with potential biological activity.

Table 2: Chemical Data for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 151606954-73-0 | C₁₂H₁₉N₃O₂ | 237.30 |

| tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | 877593-11-8 | C₁₁H₁₆N₂O₃ | 224.26 |

| tert-Butyl (3-formylpyridin-2-yl)carbamate | Not Available | C₁₁H₁₄N₂O₃ | 222.24 |

| tert-Butyl pyridin-3-ylcarbamate | 56700-70-0 | C₁₀H₁₄N₂O₂ | 194.23 |

| tert-Butyl (6-bromopyridin-3-yl)carbamate | 218594-15-1 | C₁₀H₁₃BrN₂O₂ | 273.13 |

| tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 | C₇H₁₄BrNO₂ | 224.10 |

| tert-Butyl N-(2,3-dihydroxypropyl)carbamate | 137618-48-5 | C₈H₁₇NO₄ | 191.22 |

| (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | 106691-72-9 | C₁₁H₂₀N₂O₃ | 228.29 |

| tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate | 1263378-93-3 | C₁₁H₂₂N₂O₂ | 214.31 |

| tert-Butyl ((3-acetylpyridin-2-yl)methyl)carbamate | Not Available | C₁₃H₁₈N₂O₃ | 250.29 |

| TERT-BUTYL {2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PYRIDIN-3-YL}CARBAMATE | Not Available | C₁₄H₁₆N₄O₃S | 320.37 |

Utility in the Construction of Diversified Chemical Libraries

The generation of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery and materials science. These libraries allow for high-throughput screening to identify molecules with desired biological activities or material properties. This compound is an exemplary scaffold for the construction of such diversified libraries due to its inherent reactivity and multiple points for modification.

The primary strategy for library generation using this building block involves leveraging the reactivity of the pyridine ring and the latent reactivity of the protected amino group. One powerful technique is the directed ortho-metalation (DoM) of the pyridine ring. wikipedia.org The Boc-protected amino group can direct a strong base, such as n-butyllithium, to selectively remove a proton from the adjacent carbon atom (the C4 position). This generates a highly reactive organolithium intermediate that can then be quenched with a wide array of electrophiles to introduce new functional groups.

A hypothetical reaction scheme for generating a chemical library from this compound is outlined below. This process would allow for the rapid synthesis of a multitude of derivatives, each with unique substituents and potential properties.

Table 1: Representative Library Generation via Directed ortho-Metalation

| Step | Reagents & Conditions | Resulting Intermediate/Product | Purpose of Transformation |

| 1 | n-Butyllithium, THF, -78 °C | 4-Lithio-tert-butyl (3-ethylpyridin-2-yl)carbamate | Generation of reactive nucleophile |

| 2 | Electrophile (e.g., R-CHO, R-Br, TMS-Cl) | 4-Substituted this compound | Introduction of diversity point 1 (R¹) |

| 3 | Trifluoroacetic acid (TFA), CH₂Cl₂ | 4-Substituted-3-ethylpyridin-2-amine | Deprotection of the amino group |

| 4 | Acyl chloride (R²-COCl) or Sulfonyl chloride (R²-SO₂Cl) | N-(4-Substituted-3-ethylpyridin-2-yl)amide/sulfonamide | Introduction of diversity point 2 (R²) |

This combinatorial approach, where different electrophiles (R¹) and acylating/sulfonylating agents (R²) are used, can produce a vast library of compounds from a single, advanced starting material. The synthesis of trisubstituted triazine libraries for screening as PI3K inhibitors demonstrates a similar building-block strategy, where sequential reactions on a core scaffold yield a diverse set of molecules for biological evaluation. mdpi.com

Contribution to Target-Oriented Synthesis of Advanced Molecules

In target-oriented synthesis, the goal is to create a specific, often complex, molecule with a predefined function, such as inhibiting a particular enzyme. The structural features of this compound and its analogues make them valuable intermediates in the synthesis of such advanced molecules, particularly in the realm of kinase inhibitors.

Kinases are a class of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Consequently, the development of specific kinase inhibitors is a major focus of pharmaceutical research. The substituted pyridine core is a frequent motif in these inhibitors. For instance, research into Tropomyosin receptor kinase (Trk) inhibitors, which are targets for cancer therapy, has utilized substituted aminopyridines to construct the pyrazolo[3,4-b]pyridine scaffold. nih.govrsc.org

In a representative synthesis, a Boc-protected aminopyridine can undergo a series of reactions, such as condensation and cyclization, to form the core of a potent inhibitor. While specific literature on the 3-ethyl derivative is limited, the synthesis of pyrazolo[3,4-b]pyridine derivatives as Trk inhibitors illustrates the utility of the general class of compounds. nih.govrsc.org Similarly, related building blocks like tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate are documented as key intermediates in the synthesis of advanced kinase inhibitors such as Upadacitinib. chemicalbook.com

Table 2: Advanced Molecular Scaffolds Synthesized from Related Pyridine Building Blocks

| Starting Material Type | Synthetic Target Scaffold | Therapeutic Area/Application | Reference |

| Substituted 2-Aminopyridine (B139424) | Pyrazolo[3,4-b]pyridine | Trk Kinase Inhibition (Oncology) | nih.govrsc.org |

| 2,4-Diaminopyridine | Fluorinated Quinazoline | Trk PET Radiotracer Development | researchgate.net |

| 2-Aminopyrimidine-5-boronic acid | 2,4,6-Trisubstituted 1,3,5-Triazine | PI3K Kinase Inhibition (Oncology) | mdpi.com |

| 5-Aminopyrazole | Pyrazolo[1,5-a]pyrimidine | Cathepsin K Inhibition | researchgate.net |

| Boc-protected Pyrrolo[2,3-b]pyrazine | Tricyclic Heterocycles | JAK Kinase Inhibition (Immunology) | chemicalbook.com |

The synthesis of these complex molecules relies on the predictable reactivity of the building blocks. The Boc-protected amine allows for other transformations to be carried out on the molecule without interference. Its subsequent removal unmasks the amine, which can then participate in a crucial bond-forming reaction to complete the synthesis of the target molecule. This strategic use of protection and deprotection is a fundamental concept in modern organic synthesis, and this compound is a prime example of a reagent designed to facilitate this approach.

Structure

2D Structure

Propiedades

IUPAC Name |

tert-butyl N-(3-ethylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-5-9-7-6-8-13-10(9)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRKFAYMMZQJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455842 | |

| Record name | tert-Butyl (3-ethylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149489-03-2 | |

| Record name | tert-Butyl (3-ethylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Tert Butyl 3 Ethylpyridin 2 Yl Carbamate

Conventional N-Protection Approaches to the Pyridine (B92270) Amino Group

The introduction of a tert-butoxycarbonyl (Boc) group onto the nitrogen atom of an amine is a fundamental transformation in organic synthesis. This protecting group is valued for its stability under various conditions and its straightforward removal under mild acidic treatment. nih.gov

Direct tert-Butoxycarbonylation Procedures on 3-Ethyl-2-aminopyridine

The most direct route to tert-Butyl (3-ethylpyridin-2-yl)carbamate involves the N-protection of the precursor, 3-ethyl-2-aminopyridine. The standard and widely adopted reagent for this transformation is Di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction typically proceeds by treating the aminopyridine with Boc₂O in the presence of a suitable base.

A representative procedure for a structurally similar compound, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, involves dissolving the substituted 2-aminopyridine (B139424) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an appropriate solvent like tetrahydrofuran (B95107) (THF). rsc.org A solution of Boc₂O is then added, and the reaction is stirred, often at a controlled temperature, until completion. rsc.org This method is highly effective for the chemoselective N-tert-butoxycarbonylation of electron-deficient aminopyridines. rsc.org

Optimization of Reaction Conditions for Carbamate (B1207046) Formation (e.g., solvent effects, catalyst selection, temperature control)

The efficiency of carbamate formation is highly dependent on the careful optimization of reaction parameters. The choice of solvent, catalyst, and temperature plays a critical role in maximizing yield and minimizing side reactions.

Solvent Effects: Aprotic solvents such as tetrahydrofuran (THF), acetonitrile (B52724), and dioxane are commonly employed for N-tert-butoxycarbonylation reactions. nih.govrsc.org In some methodologies, reactions can be performed in aqueous solvent mixtures, which can offer environmental and practical advantages. nih.gov

Catalyst Selection: The reaction of amines with Boc₂O is often accelerated by the addition of a base. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this transformation. rsc.org Other non-nucleophilic organic bases, such as 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU), are also known to promote carbamate formation, particularly in methods utilizing carbon dioxide as the carbonyl source. nih.govnih.gov Strong bases can stabilize the carbamate intermediate, thereby accelerating the reaction. nih.gov

Temperature Control: Temperature is a crucial parameter to control. Many tert-butoxycarbonylation reactions are conducted at temperatures ranging from 0 °C to ambient temperature to prevent potential side reactions and decomposition of reagents. chemicalbook.comgoogle.com Elevated temperatures can sometimes lead to the formation of undesired N-alkylated byproducts, especially when alkyl halides are present in related synthetic strategies. nih.gov

Table 1: Factors for Optimizing Carbamate Formation

| Parameter | Common Choices/Conditions | Rationale/Effect |

|---|---|---|

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Standard, commercially available, and efficient reagent for introducing the Boc group. nih.gov |

| Catalyst/Base | DMAP, DBU, N-methylmorpholine | Accelerates the reaction; stabilizes intermediates. rsc.orgnih.govgoogle.com |

| Solvent | THF, Acetonitrile, Dioxane, Ethyl Acetate (B1210297) | Aprotic solvents are generally preferred to avoid side reactions with the reagent. rsc.orggoogle.com |

| Temperature | 0 °C to Room Temperature | Lower temperatures improve selectivity and minimize the formation of byproducts. nih.govchemicalbook.com |

Synthesis of the 3-Ethylpyridine (B110496) Moiety Precursors

Strategic Introduction of the Ethyl Group onto the Pyridine Ring

Several methods exist for installing an ethyl group onto a pyridine nucleus.

From Tetrahydrofurfuryl Alcohol: One approach involves the reaction of tetrahydrofurfuryl alcohol with ammonia (B1221849) and ethylamine (B1201723) in the vapor phase over an alumina-molybdena catalyst at high temperatures (e.g., 475 °C). This process can be modified to produce 3-ethylpyridine alongside pyridine and 3-picoline. electronicsandbooks.com

Addition of Grignard Reagents: The treatment of pyridine N-oxides with Grignard reagents, such as ethylmagnesium bromide, in THF, followed by treatment with acetic anhydride, can afford 2-substituted pyridines. organic-chemistry.org This highlights a general strategy for C-alkylation.

Radical Reactions: Minisci-type reactions allow for the decarboxylative alkylation of pyridines, providing a route to introduce alkyl groups. organic-chemistry.org Free radical reactions often favor substitution at the 2-position of the pyridine ring. youtube.com

Catalytic Heterocyclization: Palladium complexes can catalyze the heterocyclization of compounds like allylamine (B125299) to form substituted pyridines, including those with ethyl groups. researchgate.net

Table 2: Selected Methods for the Synthesis of 3-Ethylpyridine

| Starting Materials | Reagents & Conditions | Product(s) | Reference |

|---|---|---|---|

| Tetrahydrofurfuryl alcohol, NH₃, Ethanol | Al₂O₃-MoO₃ catalyst, 475 °C | 3-Ethylpyridine (18.9%), Pyridine (7.5%), 3-Picoline (3.6%) | electronicsandbooks.com |

Precursor Synthesis via Functional Group Interconversions (e.g., from 3-methyl-2-aminopyridine or other substituted pyridines)

An alternative to direct ethylation is the conversion of other functional groups on the pyridine ring into an ethyl group.

From a Methyl Group: A key industrial method involves the methylation of a methylpyridine. For instance, 2-ethyl-pyridine can be prepared by reacting 2-methyl-pyridine (α-picoline) with methanol (B129727) in the gaseous phase over a catalyst composed of silicon dioxide and metal oxides at temperatures between 300-500 °C. google.com This strategy could be applied to convert a precursor like 3-methyl-2-aminopyridine to 3-ethyl-2-aminopyridine. 3-Methylpyridine itself is a crucial building block in organic chemistry. nih.gov

From an Acetyl Group: The Wolff-Kishner reduction is a reliable method for converting an acetyl group to an ethyl group in the pyridine series. cdnsciencepub.com For example, 3,4-dimethyl-5-acetylpyridine can be reduced to 3,4-dimethyl-5-ethylpyridine using hydrazine (B178648) and a strong base under heating. cdnsciencepub.com This demonstrates the feasibility of converting a corresponding acetyl-substituted aminopyridine precursor.

Chemoenzymatic and Biocatalytic Approaches to Related Carbamate Intermediates

While direct chemoenzymatic synthesis of this compound is not widely documented, biocatalytic methods are highly relevant for preparing chiral intermediates that are structurally related. nih.gov Chemoenzymatic strategies often focus on creating stereocenters with high enantioselectivity, which is difficult to achieve through purely chemical means. nih.gov

A notable approach involves the synthesis of chiral pyridine-based alcohols. nih.govnih.gov This process typically involves two main steps:

Chemical Synthesis of a Prochiral Ketone: A picoline derivative is first converted into a prochiral ketone. This can be achieved by deprotonating the methyl group with a strong base like n-butyllithium (nBuLi) and then reacting the intermediate with an appropriate ester to introduce an acyl moiety. nih.gov

Enzymatic Reduction: The resulting prochiral ketone is then enantioselectively reduced to a chiral secondary alcohol using an alcohol dehydrogenase (ADH). The ADH from Lactobacillus kefir has been shown to be highly effective, yielding alcohols with excellent enantiomeric excess (95–>99 %) and high yields. nih.govnih.gov

Although this pathway produces a chiral alcohol rather than a carbamate, these enantiopure alcohols are valuable intermediates. They could potentially be converted into the desired carbamate through subsequent chemical steps, such as a Mitsunobu reaction or by conversion to an amine followed by N-protection. This highlights the potential of integrating enzymatic steps to access chiral building blocks for more complex targets.

Enzyme-Mediated Synthesis of Chiral tert-Butyl Carbamates

While the target molecule, this compound, is achiral, the principles of enzyme-mediated synthesis are highly relevant, particularly for creating chiral derivatives or for achieving highly selective and green transformations. Research into the biocatalytic synthesis of carbamates has shown significant promise.

Recent studies have highlighted the use of promiscuous esterases for carbamate synthesis in aqueous media. nih.gov Specifically, the esterase from Pyrobaculum calidifontis (PestE) has been effectively used for the synthesis of various carbamates from aliphatic, aromatic, and arylaliphatic amines. nih.gov This enzyme demonstrates acyltransferase activity, facilitating the reaction between an amine and a carbonate, such as dimethyl, dibenzyl, or diallyl carbonate, to form the corresponding carbamate. nih.gov This approach has successfully produced benzyloxycarbonyl (Cbz)- and allyloxycarbonyl (Alloc)-protected products in high yields, often up to 99%, in water. nih.gov

Although direct enzymatic synthesis of this compound using this specific method has not been documented, the broad applicability of this esterase to various amines suggests its potential for the N-Boc protection of 2-amino-3-ethylpyridine.

Another well-established class of enzymes for related transformations are lipases. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for their ability to catalyze N-acylation reactions with high selectivity. researchgate.netmdpi.comnih.gov These enzymes have been successfully employed in the synthesis of N-pyridinylmethyl amides, demonstrating their utility for modifying aminopyridine structures. nih.gov The lipase-catalyzed approach allows for the direct use of carboxylic acids, avoiding harsher reagents like acyl chlorides. nih.gov While typically used for acylation with carboxylic acids, the catalytic mechanism of lipases could potentially be adapted for carbamate formation under specific conditions.

Table 1: Key Features of PestE-Catalyzed Carbamate Synthesis

| Feature | Description | Reference |

|---|---|---|

| Enzyme | Esterase from Pyrobaculum calidifontis (PestE) | nih.gov |

| Reaction Type | Promiscuous aminolysis / Acyltransfer | nih.gov |

| Substrates | Aliphatic, aromatic, arylaliphatic amines; Dimethyl, dibenzyl, diallyl carbonate | nih.gov |

| Solvent | Water | nih.gov |

| Yields | Up to 99% (isolated) | nih.gov |

| Products | Cbz- and Alloc-protected amines | nih.gov |

Advantages of Biocatalysis in Stereoselective Carbamate Preparation

Biocatalysis offers numerous advantages over traditional chemical synthesis methods, particularly in the context of preparing stereoselective carbamates, should a chiral precursor or product be involved.

Mild Reaction Conditions : Enzymatic reactions typically occur at or near room temperature and atmospheric pressure in aqueous media. nih.govnih.gov This contrasts sharply with many conventional chemical methods that may require extreme temperatures, high pressures, or anhydrous conditions.

High Selectivity : Enzymes are renowned for their high chemo-, regio-, and enantioselectivity. mdpi.com In the synthesis of complex molecules, this can eliminate the need for extensive protecting group strategies. For instance, lipases can selectively acylate one amino group in the presence of others or a hydroxyl group.

Environmental Sustainability : Biocatalysis is a cornerstone of green chemistry. Enzymes are biodegradable catalysts, and their use in water reduces the reliance on volatile and often toxic organic solvents. nih.govnih.gov Furthermore, the high selectivity of enzymes leads to less byproduct formation and waste.

Catalyst Reusability : Immobilized enzymes, such as Novozym 435 (immobilized CALB), can be easily recovered from the reaction mixture and reused for multiple cycles, which significantly lowers process costs. nih.govmdpi.com

For a compound like this compound, these advantages translate to a potentially cleaner, more efficient, and cost-effective manufacturing process.

Scalable Synthetic Protocols and Process Development

Development of Efficient and High-Yielding Synthetic Routes

The development of an efficient and high-yielding synthetic route for this compound would focus on optimizing the reaction between 2-amino-3-ethylpyridine and a Boc-donating reagent. Key parameters for optimization include:

Choice of Reagents : While di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for Boc protection, the choice of base and solvent can significantly impact yield and purity. chemicalbook.comorganic-chemistry.org

Reaction Conditions : Optimizing temperature, reaction time, and the stoichiometry of reactants is crucial. For example, a procedure for the related 2-(Boc-amino)-3-methylpyridine involves heating at 70°C for 3 hours in tetrahydrofuran, resulting in a 90% yield after recrystallization. chemicalbook.com

Purification : Developing a scalable and efficient purification method is critical. Recrystallization is often preferred at a large scale over chromatographic methods due to lower cost and solvent usage.

A hypothetical optimized process might involve a one-pot synthesis where the starting amine is reacted with Boc₂O under optimized conditions, followed by direct crystallization of the product from the reaction mixture to minimize handling and maximize throughput.

Implementation of Process Intensification Techniques for Large-Scale Production

Process intensification involves developing novel equipment and techniques to dramatically improve manufacturing efficiency, safety, and sustainability, often by reducing the size of the production plant. youtube.comyoutube.com For the large-scale production of this compound, several process intensification strategies could be implemented.

Continuous Flow Reactors : Shifting from traditional batch reactors to continuous flow systems, such as microreactors or millifluidic reactors, offers significant advantages. youtube.commdpi.com These systems allow for precise control over reaction parameters like temperature and mixing, leading to better yield and consistency. The small internal volume of these reactors also enhances safety, especially when dealing with exothermic reactions.

Multifunctional Reactors : Combining reaction and separation into a single unit, such as in reactive distillation or reactive crystallization, can significantly streamline a process. youtube.com For the synthesis of the target carbamate, a reactive crystallization setup could potentially allow for the simultaneous formation and purification of the product, drastically reducing equipment footprint and energy consumption.

Scalable Downstream Processing : Techniques like continuous crystallization and filtration can be integrated with a continuous reactor to create a fully continuous manufacturing process. This approach has been successfully used for the scalable production of other fine chemicals and nanoparticles. mdpi.com

By adopting these modern manufacturing principles, the production of this compound can be made more efficient, safer, and more environmentally friendly.

Chemical Reactivity and Transformation Studies of Tert Butyl 3 Ethylpyridin 2 Yl Carbamate

Reactivity of the Carbamate (B1207046) Functionality

The carbamate moiety in tert-butyl (3-ethylpyridin-2-yl)carbamate is a pivotal site for chemical modification, primarily involving the selective removal of the Boc protecting group or transformations at the carbamate nitrogen atom.

Selective Deprotection Methodologies of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions.

The most common method for the deprotection of Boc-protected amines is treatment with strong acids. rsc.org Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate (B1210297) are frequently employed. rsc.org The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine.

The selectivity of this deprotection in the presence of other acid-sensitive functional groups can be a challenge. For instance, in molecules containing both a Boc group and a tert-butyl ester, the similar acid lability can lead to the cleavage of both groups. biosynce.com However, careful selection of the acidic reagent and reaction conditions can achieve selectivity. Aqueous phosphoric acid has been reported as a mild and effective reagent for the deprotection of tert-butyl carbamates with good selectivity over other acid-sensitive groups like CBZ carbamates and various esters. nih.gov The use of a Brønsted acidic deep eutectic solvent composed of p-toluenesulfonic acid and choline (B1196258) chloride has also been demonstrated as an efficient and environmentally friendly method for N-Boc deprotection. youtube.com

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Solvent | Typical Conditions | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | rsc.org |

| Hydrogen chloride (HCl) | Dioxane, Ethyl Acetate | Room Temperature | rsc.org |

| Aqueous Phosphoric Acid | Tetrahydrofuran (B95107) (THF) | - | nih.gov |

| p-Toluenesulfonic acid/Choline chloride | - | Room Temperature | youtube.com |

To circumvent the often harsh conditions of strong acids, several milder deprotection strategies have been developed. These methods are particularly valuable when other acid-labile functional groups are present in the molecule.

One such method involves the use of oxalyl chloride in methanol (B129727), which facilitates the deprotection of N-Boc groups from a variety of substrates, including those with heterocyclic structures, at room temperature. uoanbar.edu.iq Another mild approach utilizes Lewis acids. For example, SnCl₄ in organic solvents has been shown to be an extremely mild reagent for Boc deprotection, even in the presence of acid-labile thioamide moieties. quora.com Similarly, the CeCl₃·7H₂O-NaI system in acetonitrile (B52724) can selectively cleave tert-butyl esters in the presence of N-Boc groups, highlighting the potential for orthogonal deprotection. biosynce.com Thermal deprotection in a continuous flow system has also emerged as a selective method, allowing for the differentiation between aryl and alkyl N-Boc groups based on their thermal lability.

Table 2: Mild and Alternative Boc Deprotection Methods

| Reagent/Method | Solvent | Key Features | Reference |

| Oxalyl chloride/Methanol | Methanol | Room temperature, suitable for diverse substrates | uoanbar.edu.iq |

| SnCl₄ | Organic Solvents | Extremely mild, compatible with thioamides | quora.com |

| CeCl₃·7H₂O-NaI | Acetonitrile | Selective for t-butyl esters over N-Boc | biosynce.com |

| Thermal Deprotection | Various | Continuous flow, temperature-controlled selectivity |

Transformations Involving the Carbamate Nitrogen Atom

Beyond deprotection, the nitrogen atom of the carbamate can participate in various chemical transformations. While the Boc group generally reduces the nucleophilicity of the protected amine, reactions at this position are still possible under certain conditions. For instance, N-alkylation or N-acylation can be achieved, although this often requires deprotonation of the carbamate with a strong base to generate a more nucleophilic species. A patent describes a phase transfer catalyzed alkylation of a Boc-protected amino alcohol derivative using potassium hydroxide (B78521) and a quaternary ammonium (B1175870) salt. quimicaorganica.org

Furthermore, the carbamate functionality can be involved in intramolecular rearrangements. A study has shown that (pyridin-2-yl) carbamates can undergo an intramolecular rearrangement to form amino ester products, a transformation where the 2-pyridyl group plays a crucial role. nih.gov

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in this compound is an aromatic system whose reactivity is influenced by the nitrogen heteroatom and the substituents. The nitrogen atom generally deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3- and 5-positions. quora.com Conversely, it activates the ring for nucleophilic substitution, particularly at the 2- and 4-positions. biosynce.com

Regioselective Functionalization of the Pyridine Ring

The 2-(Boc-amino) and 3-ethyl groups significantly influence the regioselectivity of further functionalization of the pyridine ring. The 2-amino group (once deprotected) is a strong activating group and directs electrophiles to the ortho and para positions (positions 3 and 5). The Boc-protected amino group is also activating. The 3-ethyl group is a weak activating group and also directs to its ortho and para positions (positions 2, 4, and 6).

For electrophilic substitution , the combined directing effects of the 2-(Boc-amino) and 3-ethyl groups would likely favor substitution at the C5 position. This is because the C5 position is para to the strongly activating 2-(Boc-amino) group and meta to the deactivating ring nitrogen. Nitration of 2-aminopyridine (B139424), for example, typically yields a mixture of 3-nitro and 5-nitro isomers, with the ratio being influenced by reaction conditions. uoanbar.edu.iq

For nucleophilic aromatic substitution (SNA_r) , the pyridine ring itself is predisposed to attack at the 2- and 4-positions. biosynce.com In the case of this compound, the 2-position is already substituted. Therefore, if a suitable leaving group were present at the 4- or 6-position, nucleophilic attack would be expected to occur at these sites. The presence of the electron-donating ethyl group at C3 might slightly disfavor nucleophilic attack at the adjacent C4 position due to electronic effects.

It is important to note that the Boc protecting group on the 2-amino group can also influence reactivity through steric hindrance and by modifying the electronic properties of the pyridine ring.

Metal-Catalyzed Cross-Coupling Reactions at Pyridine C-H Bonds (e.g., C-H activation strategies)

The pyridine core of this compound presents several C-H bonds that are, in principle, amenable to functionalization through metal-catalyzed C-H activation strategies. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality plays a crucial role in these transformations, acting as a directing group that can influence the regioselectivity of the C-H activation process.

Transition-metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for the direct functionalization of C-H bonds in heterocyclic systems. In the context of 2-aminopyridine derivatives, the amino group, or a protected version thereof, can direct the metal catalyst to an adjacent C-H bond, facilitating its cleavage and subsequent coupling with a variety of partners.

While specific studies on this compound are not extensively documented in the reviewed literature, the principles of C-H activation on analogous N-aryl-2-aminopyridine systems offer valuable insights. For instance, palladium-catalyzed C(sp²)–H pyridocarbonylation of N-aryl-2-aminopyridines demonstrates the dual functionality of the pyridyl moiety, which can act as an intramolecular nucleophile in C–H carbonylation reactions. nih.gov Similarly, rhodium-catalyzed annulative coupling reactions of N-aryl-2-aminopyridines with partners like propargylic amines showcase selective C(sp²)-H bond activation. nih.gov

The general mechanism for such transformations typically involves the coordination of the metal catalyst to the pyridine nitrogen and the carbonyl oxygen of the Boc group, forming a metallacyclic intermediate. This brings the catalyst in close proximity to a specific C-H bond on the pyridine ring, enabling its activation. Subsequent steps, such as oxidative addition, transmetalation, and reductive elimination, lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the activated site. The choice of catalyst, ligand, and reaction conditions is critical in controlling the efficiency and selectivity of these cross-coupling reactions.

Below is a table summarizing representative metal-catalyzed C-H functionalization reactions on related aminopyridine scaffolds, illustrating the potential transformations applicable to this compound.

| Catalyst/Reagents | Coupling Partner | Product Type | Reference |

| Rh(III)/Cu(II) | Propargylic amine | Annulated heterocycle | nih.gov |

| Palladium | Carbon monoxide | Pyrido[2,1-b]quinazolin-11-one | nih.gov |

| Palladium(0) | Aryl halides | N-Aryl-2-aminopyridines | researchgate.net |

| Rhodium(III) | α,β-unsaturated amides | Pyrano[3,2-c]chromene-2,5-diones | wikipedia.org |

Interactive Data Table: Representative Metal-Catalyzed C-H Functionalization of Aminopyridines (This table is a representation of reactions on similar structures and not a direct experimental result for this compound)

Chemical Modifications of the Ethyl Substituent

The ethyl group at the C-3 position of the pyridine ring represents another key site for chemical modification, offering a pathway to further structural diversification.

Oxidation Reactions at the Ethyl Group

The oxidation of the ethyl group on this compound can potentially lead to a variety of valuable derivatives, such as the corresponding acetylpyridine, alcohol, or carboxylic acid. The benzylic-like nature of the α-carbon of the ethyl group makes it susceptible to oxidation under appropriate conditions.

While specific literature on the oxidation of this particular molecule is limited, studies on the oxidation of other alkyl-substituted pyridines provide a basis for potential synthetic routes. For instance, the oxidation of alkyl side chains on aromatic rings can often be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). However, the presence of the electron-rich aminopyridine ring and the Boc protecting group requires careful selection of reaction conditions to avoid undesired side reactions, such as oxidation of the pyridine ring itself or cleavage of the carbamate.

The oxidation of 4-ethylpyridine (B106801) to 4-acetylpyridine (B144475) using potassium permanganate in the presence of sodium bicarbonate and magnesium sulfate (B86663) has been reported in the synthesis of β-secretase (BACE-1) inhibitors, suggesting a possible approach. acs.org The use of milder, more selective oxidizing agents, or catalytic oxidation methods, could be advantageous in achieving the desired transformation while preserving the integrity of the rest of the molecule. For example, peroxydisulfate (B1198043) oxidation has been employed for the hydroxylation of pyridine derivatives. pearson.com

The potential products from the controlled oxidation of the ethyl group are summarized in the table below.

| Product Name | Product Structure | Potential Oxidizing Agent |

| tert-Butyl (3-acetylpyridin-2-yl)carbamate | KMnO₄, CrO₃ | |

| tert-Butyl (3-(1-hydroxyethyl)pyridin-2-yl)carbamate | Mild oxidizing agents | |

| tert-Butyl (2-(tert-butoxycarbonylamino)pyridin-3-yl)acetic acid | Strong oxidizing agents |

Interactive Data Table: Potential Oxidation Products of the Ethyl Group (This table represents potential products based on general oxidation reactions of alkylpyridines)

Further Derivatization and Elaboration of the Ethyl Side Chain

Beyond oxidation, the ethyl side chain can be a handle for a variety of other chemical transformations to introduce further complexity and functionality. The benzylic position of the ethyl group is a key site for such derivatizations.

Functionalization can be achieved through radical-mediated processes or by deprotonation to form a benzylic carbanion, which can then react with various electrophiles. rsc.org For instance, benzylic C-H functionalization of methylpyridines has been demonstrated, and similar principles could be applied to the ethyl group. researchgate.net

One potential strategy involves the halogenation of the benzylic position, followed by nucleophilic substitution or cross-coupling reactions. Selective chlorination of benzylic C(sp³)–H bonds on alkyl-azaheterocycles has been developed, providing a route to valuable intermediates. nih.gov These chlorinated derivatives can then be coupled with a range of nucleophiles, including amines, azoles, and thiophenols, or participate in nickel-catalyzed cross-electrophile coupling reactions to form new C-C bonds.

Another approach could involve the deprotonation of the benzylic C-H using a strong base, followed by reaction with an electrophile. The acidity of this proton is enhanced by the adjacent pyridine ring. This strategy allows for the introduction of a wide array of functional groups.

The table below outlines some potential derivatization pathways for the ethyl side chain.

| Reaction Type | Reagents | Potential Product | Reference for Analogy |

| Benzylic Halogenation | N-Chlorosuccinimide (NCS) | tert-Butyl (3-(1-chloroethyl)pyridin-2-yl)carbamate | nih.gov |

| Nucleophilic Substitution | Amine, Azole, Thiophenol | Derivatized at the benzylic position | nih.gov |

| Benzylic Deprotonation followed by Alkylation | Strong base, Alkyl halide | Elongated alkyl chain | rsc.org |

Interactive Data Table: Potential Derivatization of the Ethyl Side Chain (This table illustrates potential reactions based on the functionalization of similar benzylic positions)

Application in Advanced Organic Synthesis As a Key Intermediate

Construction of Complex Nitrogen-Containing Heterocyclic Systems

The 2-amino-3-alkylpyridine scaffold is a fundamental unit for the assembly of fused heterocyclic systems, which are prevalent in materials science and medicinal chemistry. The dual nucleophilic nature of the 2-aminopyridine (B139424) structure allows it to react with a variety of substrates to form five- and six-membered azaheterocycles. sioc-journal.cnsioc-journal.cn

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocycles that are isomers of indole (B1671886) and feature prominently in pharmacologically active compounds. nih.gov The synthesis of pyrrolo[2,3-b]pyridines (7-azaindoles) can be effectively achieved using intermediates like tert-butyl (3-ethylpyridin-2-yl)carbamate.

A common strategy involves the functionalization of the 3-position ethyl group. For instance, the ethyl group can be brominated at the benzylic position to create a reactive handle. This can be followed by deprotection of the Boc group to liberate the free amine, which then undergoes intramolecular cyclization to form the pyrrole (B145914) ring. Alternatively, the Boc-protected aminopyridine can undergo ortho-directed lithiation at the 3-position, followed by reaction with an electrophile to build a side chain that is subsequently used for cyclization.

Another powerful method is the three-component cycloaddition of azomethine ylides. In a process relevant to this scaffold, a reaction between a DNA-conjugated amino acid, a 2-pyridinecarboxaldehyde (B72084) derivative, and a maleimide (B117702) derivative can produce pyrrolidine-fused scaffolds. acs.org By analogy, functionalization of the ethyl group of this compound to an aldehyde would provide a direct entry into similar three-component reactions, leading to complex pyrrolidine-fused pyridines. acs.org The synthesis of fluorinated pyrrolo[2,3-b]pyridines has also been developed, highlighting the versatility of this scaffold in accessing novel chemical space for potential inhibitors of enzymes like adenosine (B11128) deaminase (ADA). enamine.net

Polycyclic aromatic nitrogen heterocycles (aza-PAHs) are an important class of compounds with applications in materials science as organic fluorophores and in medicinal chemistry. The pyridine (B92270) ring serves as a fundamental building block in their de novo synthesis. nih.govchemrxiv.org The presence of a nitrogen atom in the aromatic system significantly influences the electronic properties and biological interactions of these molecules. nih.gov

This compound is a valuable precursor for constructing these larger systems. The Boc-protected amino group can act as a directing group in electrophilic aromatic substitution reactions or in metal-catalyzed C-H activation/functionalization reactions. nih.gov Following the elaboration of the pyridine core, the amine can be deprotected and participate in cyclization reactions to form an adjacent ring. For example, the ethyl group could be oxidized to an acetyl group, which could then undergo a Friedländer annulation with a suitable partner to construct a quinoline-type ring fused to the initial pyridine.

Furthermore, transition metal-catalyzed cross-coupling reactions provide a powerful tool for building aza-PAHs. researchgate.net The pyridine ring of the carbamate (B1207046) intermediate can be halogenated and subsequently used in reactions like Suzuki or Buchwald-Hartwig couplings to append other aromatic or heteroaromatic rings, setting the stage for a final intramolecular cyclization step to complete the polycyclic system.

Precursor for Advanced Pyridine-Based Ligands and Organocatalysts

The pyridine scaffold is a cornerstone in the design of ligands for transition-metal catalysis due to its strong coordination to metals and the tunable steric and electronic properties afforded by substitution.

Chiral Pyridine-Oxazoline (PyOx) ligands are a highly successful class of C2-symmetric ligands used in a multitude of asymmetric catalytic reactions. While often synthesized from pyridine-2,6-dicarboxylic acid, routes starting from 2-aminopyridines are also viable.

The synthesis using an intermediate like this compound would involve several key steps. First, another functional group, typically a carboxyl or a second amino group, would be introduced at the 6-position of the pyridine ring. After deprotection of the Boc group, the resulting 2-aminopyridine derivative can be condensed with a chiral amino alcohol to form the oxazoline (B21484) ring. This transformation is a powerful method for constructing chiral environments around a metal center. acs.org The 3-ethyl group on the starting material would remain on the final ligand, influencing its steric bulk and electronic properties, which in turn can modulate the enantioselectivity and activity of the resulting metal catalyst.

Beyond PyOx ligands, the 2-amino-3-ethylpyridine core is a versatile platform for a variety of other ligand types. The Boc-protected amine facilitates selective functionalization at other sites on the pyridine ring.

One major application is in metal-catalyzed cross-coupling reactions. nih.gov For instance, the pyridine ring can be halogenated and then subjected to Suzuki-Miyaura coupling to synthesize bipyridine or terpyridine-like structures, which are fundamental chelating ligands in coordination chemistry. researchgate.net The Boc group ensures that the amino group does not interfere with the catalytic cycle and can be retained or removed in a later step as needed.

Additionally, the amino group itself, after deprotection, can be a key part of the ligand structure. It can be elaborated into more complex structures, such as the pyridine-triazole ligands used in copper-catalyzed aerobic alcohol oxidation. rsc.org The synthesis of such ligands often involves click chemistry, where an azide-functionalized pyridine is reacted with an alkyne. The amino group of deprotected (3-ethylpyridin-2-yl)amine could be diazotized and converted to an azide, making it a suitable precursor for this type of ligand synthesis.

Strategic Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a desirable feature in drug candidates. nih.govnih.gov Substituted 2-aminopyridines, in particular, are key intermediates for a wide range of biologically active molecules, including kinase inhibitors and antibacterial agents. nih.govacs.org

This compound serves as an ideal starting point for multi-step syntheses of such scaffolds. The Boc protecting group is widely used in pharmaceutical process chemistry due to its stability and ease of removal. For example, the synthesis of potent tyrosine kinase inhibitors has been achieved using 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones, which can be constructed from appropriately substituted 2-aminopyridine precursors. acs.org

The pyrrolo[3,4-c]pyridine scaffold, which possesses diverse biological activities including antimycobacterial and analgesic properties, can also be accessed from substituted pyridine precursors. nih.gov Furthermore, the synthesis of complex molecules like the drug Edoxaban, a factor Xa inhibitor, involves the coupling of a substituted aminopyridine fragment with another complex amine, a reaction for which this compound could be a suitable precursor after appropriate functionalization. google.com The utility of tert-butyl carbamate derivatives has also been demonstrated in the synthesis of inhibitors for SARS-CoV 3CL protease and as potential therapeutics for Alzheimer's disease, highlighting the broad applicability of this functional group in creating complex and pharmacologically relevant molecules. nih.govnih.gov

Utility in the Total Synthesis of Bioactive Natural Products or Drug Candidates

While extensive, publicly available research detailing the specific use of this compound in the total synthesis of named bioactive natural products or drug candidates is limited, its structural motifs are present in a variety of complex, biologically active molecules. The strategic placement of the ethyl group and the protected amine on the pyridine core makes it a valuable precursor for constructing substituted pyridine-containing scaffolds. These scaffolds are integral to numerous compounds investigated in medicinal chemistry, including kinase inhibitors and other therapeutic agents.

The true potential of this compound lies in its capacity to serve as a foundational building block. The Boc-protected amine at the C2 position allows for regioselective functionalization at other positions of the pyridine ring, a common strategy in the synthesis of complex targets. Following the construction of the desired molecular framework, the Boc group can be readily removed under acidic conditions to reveal the free amine, which can then be further functionalized or may be a key pharmacophoric feature of the final bioactive molecule.

Facilitation of Structure-Activity Relationship (SAR) Studies through Derivatization

The strategic design of this compound makes it an excellent starting point for the generation of compound libraries for structure-activity relationship (SAR) studies. SAR studies are a cornerstone of modern drug discovery, systematically modifying a lead compound's structure to understand which parts of the molecule are crucial for its biological activity.

The derivatization of this compound can be systematically undertaken at several key positions:

The C2-Amino Group: After deprotection of the Boc group, the resulting 2-amino-3-ethylpyridine can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. This allows for the exploration of the impact of different functional groups at this position on the biological activity of the resulting compounds.

The Pyridine Ring: The pyridine ring itself can be further functionalized. For instance, electrophilic aromatic substitution reactions can be employed to introduce substituents at other positions on the ring, although the directing effects of the existing substituents must be carefully considered.

The Ethyl Group: While modification of the ethyl group itself is less common, it is conceivable that in certain SAR campaigns, analogs with different alkyl chains at the C3 position could be synthesized to probe the steric and electronic requirements of that particular pocket in the biological target.

The ability to readily generate a diverse set of analogs from a common intermediate like this compound is highly advantageous in medicinal chemistry. It streamlines the synthesis of new chemical entities and accelerates the process of identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic properties and predicting the chemical behavior of molecules. For tert-butyl (3-ethylpyridin-2-yl)carbamate, these calculations can reveal how the interplay between the pyridine (B92270) ring, the ethyl substituent, and the tert-butoxycarbonyl (Boc) protecting group influences its reactivity.

Density Functional Theory (DFT) is a robust method for studying the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), the geometries of reactants, transition states, and products for various reactions involving this compound can be optimized. ias.ac.in For instance, in reactions such as electrophilic aromatic substitution or metal-catalyzed cross-coupling, DFT can be used to calculate the activation energies and reaction enthalpies, thereby predicting the most likely reaction pathways.

Studies on substituted pyridines have shown that both the position and the electronic nature of substituents significantly affect the charge distribution on the pyridine ring. researchgate.net The ethyl group at the 3-position is an electron-donating group, which would be expected to increase the electron density of the pyridine ring, potentially influencing its nucleophilicity. The N-Boc-carbamate group, on the other hand, can have more complex electronic effects. DFT calculations would be essential to precisely quantify these effects on the transition states of potential reactions.

A hypothetical reaction coordinate for an electrophilic attack on the pyridine ring could be mapped out, providing insights into the regioselectivity of such reactions. The calculated energies of the transition states would indicate which position on the ring is most susceptible to electrophilic addition.

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Intermediate

| Parameter | Value |

| Method | B3LYP/6-311+G(d,p) |

| Solvent Model | IEFPCM (water) |

| Relative Energy of Intermediate | +15.2 kcal/mol |

| Key Transition State Bond Length (C-electrophile) | 2.1 Å |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and distribution of these frontier molecular orbitals (FMOs) dictate how the molecule interacts with other chemical species. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would likely be distributed over the carbamate (B1207046) and pyridine moieties.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. DFT calculations can provide precise values for these energies. ias.ac.in

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, can further quantify the reactivity of this compound. These descriptors help in predicting its behavior as an electrophile or nucleophile in various chemical environments. ias.ac.in

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 5.90 |

| Electronegativity (χ) | 3.90 |

| Chemical Hardness (η) | 2.95 |

| Electrophilicity Index (ω) | 2.57 |

Molecular Modeling and Conformational Analysis

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Molecular modeling techniques provide the tools to explore these aspects in detail.

The presence of rotatable bonds, particularly around the carbamate linkage and the ethyl group, means that this compound can exist in multiple conformations. Conformational analysis, using methods like molecular mechanics or semi-empirical calculations, can identify the most stable conformers. researchgate.net For aryl carbamates, the orientation of the carbamate group relative to the aromatic ring (syn or anti) is a key conformational feature. nih.gov

A potential energy surface scan for the rotation around the N-C(O) bond would reveal the energy barriers between different conformers. The global minimum energy conformation would represent the most populated state of the molecule under equilibrium conditions. These studies are crucial for understanding how the molecule might bind to a receptor or a catalyst.

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in solution. ucl.ac.uk By simulating the motion of the molecule over time, MD can reveal how it explores different conformational states and interacts with solvent molecules. acs.org

MD simulations of pyridine derivatives have been used to understand their behavior in various environments. nih.gov For the title compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) could illustrate the flexibility of the ethyl and tert-butyl groups and the stability of the key dihedral angles. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions can be calculated to quantify the molecule's structural stability and the flexibility of its different regions. acs.org

Spectroscopic Data Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be used to interpret experimental spectra or to provide a reference for a yet-to-be-synthesized compound.

Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts, particularly for ¹H and ¹³C nuclei, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These predictions can help in assigning the signals in an experimental NMR spectrum. For this compound, the predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the ethyl and carbamate substituents.

Similarly, theoretical infrared (IR) spectra can be calculated by computing the vibrational frequencies of the molecule. nih.gov The predicted frequencies and their corresponding intensities can be compared with experimental IR spectra to identify characteristic vibrational modes, such as the C=O stretching of the carbamate group and the C-N stretching vibrations. nih.gov

Ultraviolet-visible (UV-Vis) spectra can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions. nih.gov This can provide insight into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Table 3: Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Feature | Value |

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~153 ppm |

| ¹H NMR | Pyridine Ring Proton Chemical Shifts | 7.0 - 8.2 ppm |

| IR | Carbonyl (C=O) Stretching Frequency | ~1725 cm⁻¹ |

| UV-Vis | λmax | ~270 nm |

Computational Prediction of NMR Chemical Shifts for Structural Assignment

The prediction of NMR chemical shifts through computational methods has become an indispensable tool for the structural elucidation of organic molecules. nih.gov By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to estimate their resonance frequencies in an NMR spectrum. Density Functional Theory (TDFT) is a widely used quantum chemical method for this purpose, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method to ensure the gauge-invariance of the results. nih.govnih.gov

The accuracy of predicted NMR chemical shifts is highly dependent on the chosen computational methodology, including the selection of the density functional and the basis set. nih.govmdpi.com For molecules containing elements like carbon, hydrogen, nitrogen, and oxygen, a variety of functionals such as B3LYP, PBE1PBE, and ωB97X-D have been shown to provide reliable results when paired with appropriate basis sets like the Pople-style 6-31G(d) or larger sets with diffuse and polarization functions (e.g., 6-311++G(2d,p)). nih.govmdpi.com

The computational process typically involves an initial geometry optimization of the molecule to find its lowest energy conformation. mdpi.com Following this, a single-point NMR calculation is performed on the optimized structure. To better correlate with experimental data, which is often collected in solution, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated into the calculations. nih.govmdpi.com The computed absolute shielding constants (σ) are then converted to chemical shifts (δ) by referencing them to the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, theoretical calculations can provide predicted ¹H and ¹³C NMR chemical shifts. These predicted values are invaluable for assigning the signals in an experimental spectrum to specific atoms in the molecule, thereby confirming its structural connectivity.

Below is a hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a representative DFT method.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values and not from a specific experimental study on this compound.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | 152.8 |

| Pyridine C3 | - | 138.5 |

| Pyridine C4 | 7.75 | 137.9 |

| Pyridine C5 | 7.05 | 122.1 |

| Pyridine C6 | 8.10 | 147.3 |

| Ethyl CH₂ | 2.68 | 24.5 |

| Ethyl CH₃ | 1.25 | 14.2 |

| Carbamate C=O | - | 153.5 |

| Carbamate NH | 8.50 | - |

| tert-Butyl C | - | 80.5 |

| tert-Butyl CH₃ | 1.55 | 28.3 |

Simulation of Vibrational (IR, Raman) Spectra for Functional Group Identification

The simulation of vibrational spectra, specifically Infrared (IR) and Raman spectra, is a powerful computational technique used to identify the functional groups present in a molecule and to understand its vibrational modes. cardiff.ac.uknih.gov These simulations are typically performed using DFT methods to calculate the harmonic vibrational frequencies and their corresponding intensities. nih.gov

The process begins with the optimization of the molecule's geometry to a stable energy minimum. nih.gov Subsequently, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies correspond to the normal modes of vibration of the molecule. researchgate.net The intensities of IR bands are related to the change in the molecular dipole moment during a vibration, while Raman intensities are related to the change in the polarizability. cardiff.ac.ukarxiv.org

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation effects in some methods. researchgate.net To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor. nih.gov

For this compound, simulating the IR and Raman spectra can help in assigning the characteristic vibrational bands to specific functional groups, such as the C=O stretch of the carbamate, the N-H stretch, the aromatic C-H and C=C stretches of the pyridine ring, and the aliphatic C-H stretches of the ethyl and tert-butyl groups.

The following table presents a hypothetical set of simulated IR and Raman vibrational frequencies for key functional groups in this compound.

Table 2: Simulated Vibrational Frequencies for this compound (Note: These are illustrative values and not from a specific experimental study on this compound.)

| Vibrational Mode | Simulated IR Frequency (cm⁻¹) | Simulated Raman Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3352 |

| Aromatic C-H Stretch | 3100-3000 | 3105-3005 |

| Aliphatic C-H Stretch (tert-Butyl) | 2980-2950 | 2982-2955 |

| Aliphatic C-H Stretch (Ethyl) | 2940-2850 | 2945-2855 |

| C=O Stretch (Carbamate) | 1715 | 1718 |

| Pyridine Ring C=C/C=N Stretch | 1600-1450 | 1605-1455 |

| C-N Stretch | 1250 | 1255 |

| C-O Stretch | 1160 | 1162 |

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Initiatives in Synthesis

The chemical industry's shift towards sustainability is driving significant innovation in the synthesis of pyridine (B92270) derivatives. The focus is on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Development of Atom-Economical and Solvent-Free Synthetic Protocols

Future synthetic routes are increasingly designed to maximize the incorporation of all starting material atoms into the final product, a principle known as atom economy. For pyridine ring construction, this involves moving away from classical condensation reactions, which often generate stoichiometric byproducts, towards more elegant solutions. researchgate.net

Solvent-free, or neat, reaction conditions represent a significant step in green synthesis. Research has demonstrated that multicomponent reactions to form substituted 2-aminopyridines can proceed efficiently under solvent-free conditions, sometimes catalyzed by recyclable materials like copper nanoparticles on charcoal or activated by microwave irradiation. researchgate.netresearchgate.net For instance, a four-component reaction involving a ketone, aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield 2-amino-3-cyanopyridine (B104079) derivatives in good to excellent yields without the need for a solvent. researchgate.net Another approach involves the synthesis of 2-aminopyridines from 2-mercaptopyridine, which can proceed under neat conditions by simply stirring with an excess of the desired amine. nih.gov These methods reduce volatile organic compound (VOC) emissions and simplify product purification.

Challenges remain in adapting these methods for specific substitution patterns, such as the 3-ethyl group in tert-butyl (3-ethylpyridin-2-yl)carbamate. Future work will likely focus on developing catalysts and reaction conditions that accommodate a wider range of functionalized substrates in these atom-economical and solvent-free protocols.

Exploration of Bio-Based Solvents and Renewable Feedstocks

The foundation of a truly green synthetic process lies in its starting materials. The pyridine core has traditionally been synthesized from fossil fuel-derived feedstocks like aldehydes and ketones. google.com A significant future direction is the valorization of biomass to produce these precursors. Lignocellulose, a major component of plant biomass, can be processed to yield platform chemicals like furfural (B47365), which in turn can be catalytically converted to pyridine. acsgcipr.orgnih.gov Recent research has shown a one-pot conversion of furfural to piperidine (B6355638) (a reduced pyridine) and subsequently to pyridine itself, using specialized catalysts under relatively mild conditions. nih.gov

Another approach involves using glycerol, a byproduct of biodiesel production, which can be dehydrated to acrolein, a key building block for pyridine synthesis. google.com These "bio-resourced" pyridines, identifiable by their natural ¹⁴C isotope signature, represent a major shift away from fossil carbon dependence. google.com

Beyond the core structure, the choice of solvent is critical. Research into bio-based solvents, such as Cyrene (derived from cellulose), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and p-cymene (B1678584) (derived from terpenes), is expanding. researchgate.net These solvents offer a more sustainable profile compared to traditional petroleum-derived solvents. Kinetic studies are being conducted to understand the performance of these bio-solvents in key reactions like amidations and alkylations, paving the way for their adoption in syntheses involving intermediates like this compound. researchgate.net

Table 1: Comparison of Conventional vs. Bio-Based Precursors for Pyridine Synthesis

| Feature | Conventional Route | Emerging Bio-Based Route |

|---|---|---|

| Primary Feedstock | Petroleum, Natural Gas google.com | Biomass (Lignocellulose, Glycerol) google.comacsgcipr.orgnih.gov |

| Key Precursors | Acetaldehyde, Propylene, Ammonia (B1221849) google.com | Furfural, Acrolein (from Glycerol) google.comnih.gov |

| Sustainability | Non-renewable, contributes to greenhouse gases google.com | Renewable, potential for carbon neutrality nih.govrsc.org |

| Identifier | Lacks ¹⁴C isotope | Contains characteristic ¹⁴C signature google.com |

Integration into Automated and High-Throughput Synthesis Platforms

To accelerate the discovery of new medicines and materials, chemical synthesis is undergoing a revolution driven by automation and high-throughput experimentation (HTE). These technologies enable the rapid exploration of reaction conditions and the synthesis of large compound libraries. youtube.com

Application in Flow Chemistry for Enhanced Efficiency and Safety

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing. nih.gov These include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward scalability. durham.ac.uk

For the synthesis of intermediates like this compound, flow chemistry can be particularly advantageous. For example, C-N coupling reactions, often used to install the amino group on the pyridine ring, have been successfully translated to flow protocols. A nickel/photoredox-catalyzed coupling of tert-butyl carbazate (B1233558) with aryl halides was optimized using a continuous-flow photochemical setup, achieving high selectivity in short residence times. rsc.org Such a method could be adapted for the synthesis of the target compound. Furthermore, hazardous reactions, such as those involving organolithium reagents or toxic gases like carbon dioxide, are managed more safely in closed-loop flow systems. nih.govdurham.ac.uk

Table 2: Batch vs. Flow Synthesis for a Representative C-N Coupling Step

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Scale | Limited by flask size and heat transfer | Scalable by extending run time |

| Safety | Higher risk with exothermic or hazardous reagents | Minimized reaction volume enhances safety durham.ac.uk |

| Temperature Control | Prone to hotspots and temperature gradients | Precise and rapid temperature control nih.gov |

| Mixing | Often inefficient, dependent on stirring speed | Efficient and reproducible mixing in microreactors nih.gov |

| Residence Time | Long reaction times common | Precisely controlled, often significantly shorter rsc.org |

| Process Optimization | Slow, one-at-a-time experimentation | Rapid optimization through automated sequencing |

High-Throughput Experimentation for Reaction Optimization and Discovery

High-Throughput Experimentation (HTE) utilizes multi-well plates and robotic liquid/solid handlers to perform hundreds or thousands of reactions in parallel. youtube.com This approach is invaluable for rapidly screening catalysts, solvents, bases, and temperatures to find the optimal conditions for a specific transformation, a process that would be prohibitively slow using traditional methods. researchgate.netacs.org

For a molecule like this compound, HTE could be used to optimize its synthesis, for instance, by screening a wide array of ligands and conditions for a cross-coupling reaction to introduce the ethyl group or the protected amine. researchgate.net Beyond optimization, HTE is a powerful tool for discovering entirely new reactions. youtube.com By randomly combining reagents, novel reactivity patterns can be uncovered. The large, high-quality datasets generated by HTE are also ideal for training machine learning algorithms, which can then predict reaction outcomes and propose new, more efficient synthetic routes, accelerating the entire discovery cycle. youtube.comyoutube.com

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The tert-butoxycarbonyl (Boc) protecting group and the pyridine ring are not merely passive components of the molecule; they are active participants that can direct and enable novel chemical transformations.

The pyridine ring itself is electron-deficient, which makes direct C-H functionalization challenging but highly desirable from a step-economy perspective. rsc.org Research is focused on developing transition-metal-catalyzed methods to directly install functional groups onto the pyridine core, bypassing the need for pre-functionalized starting materials. The 2-aminopyridine (B139424) moiety can act as a directing group, guiding a catalyst to a specific C-H bond for activation. researchgate.net

Furthermore, the Boc group, while primarily for protection, exhibits its own reactivity. researchgate.net It can participate in intramolecular reactions and its electronic influence can be harnessed. The development of novel transformations that leverage the inherent reactivity of the N-Boc-aminopyridine scaffold is a key area of future research. This could include, for example, photochemical valence isomerization of the corresponding pyridine N-oxide to achieve selective C3-hydroxylation, a transformation demonstrated on complex molecules. acs.org Another avenue is the catalytic activation of C-H bonds at positions influenced by the electronic nature of the Boc-protected amine, leading to new strategies for late-stage functionalization. rsc.org Exploring these patterns will unlock new synthetic pathways to novel analogues of this compound, expanding its utility in the creation of complex molecular architectures.

Uncharted Reaction Pathways for the this compound Scaffold

The exploration of novel reactivity for the this compound scaffold is a fertile ground for synthetic innovation. Key areas of emerging research focus on leveraging the inherent electronic and steric properties of the molecule to forge new chemical bonds and construct complex molecular architectures.